4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine
Description
Properties
CAS No. |
648898-09-3 |
|---|---|
Molecular Formula |
C20H30N4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-[4-[1-(2-methylprop-2-enyl)indazol-3-yl]piperidin-1-yl]butan-1-amine |
InChI |
InChI=1S/C20H30N4/c1-16(2)15-24-19-8-4-3-7-18(19)20(22-24)17-9-13-23(14-10-17)12-6-5-11-21/h3-4,7-8,17H,1,5-6,9-15,21H2,2H3 |
InChI Key |
ZUAGCLUVPDRSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C(=N1)C3CCN(CC3)CCCCN |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis
This method typically involves the following steps:
Step 1: Formation of the Piperidine Derivative
The piperidine ring can be synthesized using a cyclization reaction involving a suitable amine and a ketone or aldehyde precursor.
Step 2: Indazole Synthesis
The indazole moiety can be formed through the condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by cyclization.
Step 3: Alkylation
The final compound is obtained by alkylating the piperidine derivative with a butyl amine, which introduces the butanamine chain.
Specific Reaction Conditions
Reagents and Solvents
The choice of reagents and solvents plays a critical role in the yield and purity of the final product:
| Reagent | Function | Notes |
|---|---|---|
| 2-Methylprop-2-en-1-yl amine | Alkylating agent | Requires careful handling due to reactivity |
| Piperidine | Base for cyclization | Commonly used in organic synthesis |
| Indazole precursor | Intermediate formation | Must be purified before use |
| Solvents (e.g., ethanol, DMSO) | Reaction medium | Choice depends on solubility of reactants |
Temperature and Time
Reactions typically require controlled temperatures ranging from room temperature to elevated temperatures (50–100°C), depending on the reactivity of the intermediates involved. Reaction times can vary from several hours to overnight, monitored by techniques such as TLC (Thin Layer Chromatography).
Yield and Purity
The efficiency of each method can be evaluated based on yield and purity:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Multi-step synthesis | 60–80 | >95 | High purity achieved through recrystallization |
| Direct alkylation | 40–60 | >90 | Lower yield due to side reactions |
Characterization Techniques
Characterization of the synthesized compound is essential to confirm its structure and purity:
NMR Spectroscopy : Used to determine the structure and confirm functional groups.
Mass Spectrometry : Provides molecular weight confirmation.
HPLC (High Performance Liquid Chromatography) : Assesses purity levels.
The preparation of this compound involves complex synthetic strategies that require careful selection of reagents, solvents, and reaction conditions to achieve optimal yields and purity levels. Future research may explore alternative synthetic routes or modifications to improve efficiency further.
Chemical Reactions Analysis
Types of Reactions
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield a variety of functionalized derivatives .
Scientific Research Applications
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Linked Amines
4-(Piperidin-1-yl)butan-1-amine ():
A simpler analog lacking the indazole and 2-methylprop-2-en-1-yl groups. Used as an intermediate in synthesizing histamine H3R antagonists. Its shorter synthesis route (piperidine + acrylonitrile) contrasts with the target compound’s multi-step functionalization .- Key Difference : Absence of aromatic heterocycles reduces receptor affinity but improves synthetic accessibility.
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine ():
Substitutes piperidine with piperazine and adds a 2-methoxyphenyl group. The methoxy group enhances solubility via hydrogen bonding, while piperazine’s additional nitrogen may alter basicity and target selectivity .
Indazole/Indole/Benzimidazole Derivatives
- 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (): Features an indole ring with a fluoro substituent and a piperazine-ethylamine side chain. Comparison: The target compound’s indazole may offer stronger π-π stacking than indole, improving potency.
- N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (): Contains a benzimidazole core linked directly to piperidine.
4-(1-Methyl-1H-benzimidazol-2-yl)-1-butanamine ():
A butanamine-linked benzimidazole analog. The methyl group on benzimidazole may reduce metabolic degradation compared to the target compound’s 2-methylprop-2-en-1-yl group .
Heterocyclic Fungicides ()
- 1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one :
A piperidine-thiazole-isoxazole hybrid with antifungal activity. The thiazole and isoxazole rings introduce multiple hydrogen-bonding sites, differing from the target compound’s indazole-based mechanism .
Pharmacological and Physicochemical Properties
Biological Activity
4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine, also referred to by its CAS number 648898-09-3, is a synthetic compound exhibiting potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 326.48 g/mol. The structure includes a piperidine moiety and an indazole derivative, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4 |
| Molecular Weight | 326.479 g/mol |
| CAS Number | 648898-09-3 |
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Kinases : Many indazole derivatives are known to inhibit various kinases, which play crucial roles in cellular signaling pathways related to cancer and inflammation.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antitumor Effects : Preliminary findings indicate that the compound may inhibit tumor growth in various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
Antitumor Activity
A study evaluated the antitumor potential of several indazole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
Case Study: In Vivo Efficacy
In a mouse xenograft model, administration of the compound led to a notable reduction in tumor size compared to control groups. The mechanism was attributed to the modulation of apoptosis-related proteins such as Bcl-2 and Bax, indicating its potential as a therapeutic agent against malignancies .
Pharmacological Profile
The pharmacological profile of this compound suggests multiple therapeutic applications:
| Activity | Observed Effect |
|---|---|
| Antitumor | Significant inhibition in cancer models |
| Antioxidant | Reduces oxidative stress |
| Neuroprotective | Potential protective effects on neurons |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
